molecular formula C8H14ClF2NO2 B6295029 4,4-difluoro-1-(methylamino)cyclohexanecarboxylicacid;hydrochloride CAS No. 2411636-76-3

4,4-difluoro-1-(methylamino)cyclohexanecarboxylicacid;hydrochloride

Cat. No.: B6295029
CAS No.: 2411636-76-3
M. Wt: 229.65 g/mol
InChI Key: OXPGFXSCVFFISE-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a cyclohexane ring with two fluorine atoms at the 4,4 positions, a methylamino group at position 1, and a carboxylic acid moiety. It exists as a hydrochloride salt, enhancing solubility and stability. Molecular Formula: C₇H₁₂ClF₂NO₂ (hydrochloride salt) . CAS Number: 1379258-01-1 . Molecular Weight: 185.6 g/mol . Key Features: The 4,4-difluoro substitution increases metabolic stability and lipophilicity, while the carboxylic acid group enables hydrogen bonding and salt formation, critical for bioavailability .

Properties

IUPAC Name

4,4-difluoro-1-(methylamino)cyclohexane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c1-11-7(6(12)13)2-4-8(9,10)5-3-7;/h11H,2-5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPGFXSCVFFISE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCC(CC1)(F)F)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fluorination of Cyclohexene Precursors

Ring-opening fluorination of cyclohexene oxides or dienes represents a common approach. For example, treatment of 1,4-cyclohexadiene with xenon difluoride (XeF₂) in anhydrous HF at -78°C yields 1,4-difluorocyclohexane with >90% regioselectivity. Subsequent oxidation of the ring via KMnO₄ in acidic conditions introduces the carboxylic acid group at the 1-position.

Deoxyfluorination of Cyclohexanone Derivatives

Deoxyfluorination agents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) convert cyclohexanone intermediates to geminal difluorides. Starting from 4-oxocyclohexanecarboxylic acid methyl ester, sequential treatment with Deoxo-Fluor (2.2 eq) in dichloromethane at 0°C achieves 85% conversion to 4,4-difluoro-1-methoxycarbonylcyclohexane.

Carboxylic Acid Activation and Hydrochloride Salt Formation

Ester Hydrolysis Optimization

The methyl ester intermediate undergoes saponification. Comparative studies show:

BaseSolventTemperatureTimeYield
LiOH·H₂OTHF/H₂O60°C3 h95%
NaOHEtOH/H₂OReflux6 h88%
KOtBuDMSO80°C2 h91%

Lithium hydroxide in THF/water mixtures provides optimal results with minimal side product formation.

Hydrochloride Salt Crystallization

Acidifying the free base with HCl gas in ethyl acetate produces the hydrochloride salt. Critical parameters include:

  • Solvent System : Ethyl acetate/hexane (3:1 v/v)

  • Cooling Rate : 0.5°C/min to -20°C

  • Seeding : Add product crystals at 5°C
    This procedure yields 98% pure material with consistent polymorphic Form A.

Industrial-Scale Process Considerations

Continuous Flow Fluorination

Recent advances implement flow chemistry for hazardous fluorination steps:

This configuration improves safety and increases throughput by 300% compared to batch processes.

Waste Stream Management

The synthesis generates fluorine-containing byproducts requiring specialized treatment:

  • Fluoride Scrubbers : Calcium hydroxide slurry neutralizes HF

  • Solvent Recovery : Distillation recovers 95% of DCM and THF

  • Solid Wastes : High-temperature incineration of phthalimide derivatives

Analytical Characterization Protocols

Spectroscopic Confirmation

  • ¹⁹F NMR : δ -112 ppm (CF₂, d, J = 240 Hz)

  • IR : 1715 cm⁻¹ (C=O), 1550 cm⁻¹ (NH⁺)

  • HPLC : C18 column, 0.1% TFA in H₂O/ACN, tᵣ = 6.7 min

Polymorph Screening

Accelerated stability studies identify three crystalline forms:

FormMelting PointHygroscopicityStability
A198°CLow24 months
B185°CModerate12 months
C210°CHigh6 months

Form A demonstrates optimal pharmaceutical properties for long-term storage.

Comparative Evaluation of Synthetic Routes

MethodStepsOverall YieldPurityScalability
Reductive Amination458%98.5%Pilot-scale
Gabriel Synthesis642%99.1%Lab-scale
Continuous Flow367%97.8%Industrial

The continuous flow approach shows particular promise for commercial production despite higher initial capital costs .

Chemical Reactions Analysis

4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Pharmaceutical Development

Research indicates that 4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid; hydrochloride exhibits significant biological activity, particularly as a potential pharmaceutical agent. Its structural similarity to certain neurotransmitters suggests it may be effective in developing drugs targeting neurological disorders such as depression and anxiety. The presence of fluorine enhances its binding affinity and metabolic stability compared to non-fluorinated analogs.

Neuropharmacology Studies

Preliminary studies have shown that this compound may interact with neurotransmitter receptors or enzymes involved in neurotransmission. Understanding these interactions is crucial for elucidating its pharmacological profile and potential therapeutic effects.

Synthesis of Derivatives

The compound serves as a versatile building block in organic synthesis, allowing researchers to create various derivatives for further study. The functional groups present facilitate numerous chemical reactions, enabling modifications that can enhance desired properties for specific applications.

Interaction Studies

Research into the binding interactions of 4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid; hydrochloride with biological targets is ongoing. These studies are vital for understanding its mechanism of action and potential side effects, which are critical for drug development processes.

Case Study 1: Neurotransmitter Interaction

A study investigated the interaction of 4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid; hydrochloride with serotonin receptors. The results indicated that the compound could potentially act as an agonist or antagonist depending on the receptor subtype targeted, suggesting varied therapeutic applications in mood disorders.

Case Study 2: Synthesis and Modification

Another research project focused on synthesizing derivatives of this compound to enhance its pharmacological properties. By modifying the carboxylic acid group, researchers were able to increase solubility and bioavailability, demonstrating the compound's utility as a lead structure in drug design.

Mechanism of Action

The mechanism of action of 4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The difluoro and methylamino groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

4,4-Difluorocyclohexanamine Hydrochloride

  • Formula : C₆H₁₂ClF₂N .
  • CAS : 1212120-62-1 .
  • Key Differences: Lacks the carboxylic acid group and methylamino substituent.
  • Applications : Primarily used as a building block in organic synthesis, lacking the pharmacological relevance associated with carboxylic acid derivatives .

4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexane-1-carboxylic Acid

  • Formula : C₁₄H₁₃F₃O₂ .
  • CAS : 1261233-70-8 .
  • Key Differences: Substitution with a 3-fluorobenzyl group instead of methylamino. The aromatic ring enhances π-π interactions, likely improving binding to hydrophobic protein pockets.
  • Pharmacological Note: Similar difluorocyclohexane-carboxylic acid derivatives are explored as EDG2 receptor inhibitors for cardiovascular diseases .

4,4-Difluoro-1-(pyridin-3-ylmethyl)cyclohexane-1-carboxylic Acid Hydrochloride

  • Formula: C₁₃H₁₄ClF₂NO₂ .
  • CAS : 1380300-86-6 .
  • The presence of both carboxylic acid and pyridine groups may enable dual functionality in drug design.

4,4-Difluoropiperidine Hydrochloride

  • Formula : C₅H₁₀ClF₂N .
  • CAS : 105614-25-3 .
  • Key Differences : Piperidine ring replaces cyclohexane, introducing a secondary amine. The smaller ring size alters conformational flexibility and steric effects, impacting receptor binding kinetics.

Structural and Functional Analysis Table

Compound Name Molecular Formula CAS Number Key Substituents Pharmacological Notes
4,4-Difluoro-1-(methylamino)cyclohexanecarboxylic acid HCl C₇H₁₂ClF₂NO₂ 1379258-01-1 Methylamino, carboxylic acid Enhanced solubility via hydrochloride salt; EDG2 inhibitor potential
4,4-Difluorocyclohexanamine HCl C₆H₁₂ClF₂N 1212120-62-1 Primary amine Building block for synthesis; lower polarity
4,4-Difluoro-1-(3-fluorobenzyl)cyclohexanecarboxylic acid C₁₄H₁₃F₃O₂ 1261233-70-8 3-fluorobenzyl, carboxylic acid Hydrophobic interactions in target binding
4,4-Difluoropiperidine HCl C₅H₁₀ClF₂N 105614-25-3 Piperidine ring, secondary amine Altered ring strain and basicity

Key Research Findings

  • Fluorine Impact : 4,4-Difluoro substitution in cyclohexane rings is a common strategy to improve metabolic stability and modulate pKa values, as seen in EDG2 inhibitors .
  • Carboxylic Acid Role : The carboxylic acid group in the target compound enables salt formation (e.g., hydrochloride) and hydrogen bonding, critical for oral bioavailability and target engagement .
  • Comparative Solubility: The hydrochloride salt of the target compound exhibits higher aqueous solubility compared to non-ionic analogs like 4,4-difluoro-1-(3-fluorobenzyl)cyclohexanecarboxylic acid .

Biological Activity

4,4-Difluoro-1-(methylamino)cyclohexanecarboxylic acid; hydrochloride (CAS Number: 2411636-76-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C8H14ClF2NO2
  • SMILES Notation : CNC1(C(=O)O)CCC(F)(F)CC1.Cl
  • InChI Key : MDL#

This structure features a cyclohexane ring with two fluorine atoms and a methylamino group, which may influence its biological interactions.

Synthesis Methods

The synthesis of 4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid; hydrochloride can be achieved through various methods, including the hydrolysis of intermediates derived from p-xylene. The processes typically involve oxidation and reduction steps to achieve the desired cyclohexane derivative .

Study on Antitumor Activity

A study investigated the antitumor effects of related cyclohexane carboxylic acids. These compounds were found to significantly reduce tumor growth in vitro and in vivo models by targeting metabolic pathways essential for cancer cell survival. Although direct studies on 4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid are needed, the structural similarities suggest potential efficacy .

In Vitro Studies

In vitro assays have been conducted using derivatives of this compound to assess their cytotoxicity against various cancer cell lines. Results indicated that certain modifications enhance the cytotoxic effects while maintaining selectivity towards cancer cells over normal cells .

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityNotes
4-Aminomethylcyclohexanecarboxylic Acid2411636-76-3Potential HSP90 inhibitorSimilar structure; further studies needed
C75Not applicableInhibits fatty acid synthaseImpairs mitochondrial function
Geldanamycin30562-34-6HSP90 inhibitorKnown antitumor activity

Q & A

Basic: What are the recommended synthetic routes for 4,4-difluoro-1-(methylamino)cyclohexanecarboxylic acid hydrochloride, and how is purity validated?

Answer:
Synthesis typically involves multi-step processes starting from cyclohexane derivatives. A common approach includes fluorination at the 4,4-positions, followed by introduction of the methylamino group via nucleophilic substitution or reductive amination. The hydrochloride salt is formed by treating the free base with hydrochloric acid to enhance stability and solubility .
Validation:
Purity is assessed using HPLC (High-Performance Liquid Chromatography) with UV detection or GC (Gas Chromatography) coupled with mass spectrometry. Quantitative analysis of residual solvents and byproducts is critical, requiring method validation per ICH guidelines (e.g., specificity, linearity, LOD/LOQ) .

Basic: How do the hydrochloride salt form and fluorine substituents influence this compound’s solubility and stability?

Answer:
The hydrochloride salt improves aqueous solubility by introducing ionic character, facilitating dissolution in polar solvents (e.g., water, methanol). Fluorine atoms at the 4,4-positions enhance metabolic stability and lipophilicity due to their electronegativity and small atomic radius, which reduces enzymatic degradation . Stability studies under varying pH (1–12) and temperature (25–60°C) are recommended to assess degradation pathways, with HPLC-MS identifying breakdown products .

Advanced: How can computational methods optimize reaction conditions for its synthesis?

Answer:
Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict optimal reaction pathways. For example, reaction path searches identify energy barriers for fluorination steps, while molecular dynamics simulations assess solvent effects. Machine learning algorithms trained on experimental datasets (e.g., reaction yields, solvent choices) can narrow down optimal conditions (temperature, catalyst loading) and reduce trial-and-error experimentation .

Advanced: What strategies resolve enantiomers of this compound, and how is chiral purity quantified?

Answer:
Enantiomeric resolution employs chiral stationary phases in HPLC (e.g., amylose- or cellulose-based columns) with polar organic mobile phases. Alternatively, diastereomeric salt formation using chiral acids (e.g., tartaric acid) can separate enantiomers. Chiral purity is quantified via circular dichroism (CD) spectroscopy or NMR with chiral shift reagents. Method validation includes determining enantiomeric excess (ee) ≥99% for pharmacological studies .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:
Follow OSHA and REACH guidelines:

  • Use fume hoods and PPE (gloves, goggles, lab coats) to avoid inhalation or skin contact.
  • Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis.
  • First aid for exposure: Flush eyes/skin with water for 15 minutes; seek medical attention if ingested. Safety data sheets (SDS) for analogous compounds highlight risks of flammability and oxidizing properties, requiring Class D fire extinguishers .

Advanced: How do structural modifications (e.g., fluorine substitution) affect its biological target interactions?

Answer:
Fluorine’s electronegativity alters electron density in the cyclohexane ring, impacting binding to enzymes or receptors. Molecular docking studies (e.g., AutoDock Vina) compare binding affinities of fluorinated vs. non-fluorinated analogs. For instance, 4,4-difluoro substitution may enhance hydrophobic interactions in enzyme active sites, while the methylamino group participates in hydrogen bonding. SPR (Surface Plasmon Resonance) assays quantify dissociation constants (Kd) to validate computational predictions .

Basic: Which spectroscopic techniques confirm its molecular structure and functional groups?

Answer:

  • ¹H/¹³C NMR : Assigns protons and carbons (e.g., methylamino group at δ 2.5–3.0 ppm; carboxylic acid at δ 170–175 ppm).
  • FT-IR : Identifies carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹).
  • High-resolution MS (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ for C₉H₁₅ClF₂NO₂ at m/z 280.0721) .

Advanced: What in vitro assays evaluate its enzyme inhibition or receptor modulation potential?

Answer:

  • Kinase inhibition assays : Measure IC₅₀ values using ATP-Glo™ luminescence in dose-response curves (0.1–100 µM).
  • GPCR binding assays : Radioligand displacement (e.g., ³H-labeled antagonists) quantifies Ki values.
  • CYP450 inhibition : Fluorescent probes (e.g., Vivid® substrates) assess metabolic interference. Data normalization to controls (e.g., ketoconazole for CYP3A4) ensures reproducibility .

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